N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acenaphthylene moiety with a pyrrolidinone group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acenaphthylene intermediate: This step involves the cyclization of naphthalene derivatives under specific conditions to form the acenaphthylene core.
Introduction of the pyrrolidinone group: The acenaphthylene intermediate is then reacted with a suitable reagent to introduce the pyrrolidinone moiety.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can be compared with other similar compounds, such as:
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)propionamide: This compound has a similar structure but with a propionamide group instead of an acetamide group.
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)butyramide: This compound features a butyramide group, offering different chemical and biological properties.
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-15(10-20-16(22)8-9-17(20)23)19-14-7-6-12-5-4-11-2-1-3-13(14)18(11)12/h1-3,6-7H,4-5,8-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBTXOZVERQPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.